molecular formula C19H20ClN3O2 B2839111 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea CAS No. 898443-81-7

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2839111
CAS RN: 898443-81-7
M. Wt: 357.84
InChI Key: FPOPALSAGGNWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The urea derivative has been studied for its inhibitory effects on the corrosion of mild steel in acidic environments. In a study by Bahrami and Hosseini (2012), similar compounds exhibited significant corrosion inhibition efficiency, which increased with the concentration of the inhibitors and decreased temperature. These compounds, including similar urea derivatives, acted as mixed-type inhibitors, and their adsorption on the metal surface followed the Langmuir adsorption isotherm, indicating a potential application of such compounds in corrosion protection strategies (Bahrami & Hosseini, 2012).

Synthesis and Structural Analysis

Research by Sarantou and Varvounis (2022) focused on the synthesis of a compound structurally similar to the one , using different methods from precursors like (2-aminophenyl)(1H-pyrrol-2-yl)methanone. The synthesis involved carbonylation reactions and subsequent reactions with anilines, yielding the final product with confirmed structure via spectroscopic methods, suggesting the compound's relevance in synthetic chemistry and material science (Sarantou & Varvounis, 2022).

Free Radical Scavenging

A study on a related urea derivative investigated its potential as a free radical scavenger, particularly in the context of myocardial infarct size reduction in rabbits. This research highlighted the compound's ability to mitigate the effects of free radicals, suggesting potential therapeutic applications in conditions associated with oxidative stress (Yamashita et al., 2000).

Polymer Chemistry

In polymer science, N-aryl-N′-pyridyl ureas have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides, demonstrating the utility of such compounds in developing advanced polymeric materials with controlled properties (Makiuchi, Sudo, & Endo, 2015).

Anticancer Research

Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This study illustrates the potential of urea derivatives in medicinal chemistry, particularly in developing new anticancer agents (Feng et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-9-10-14(12-15(13)20)23(18-8-5-11-21-18)19(24)22-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPALSAGGNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.